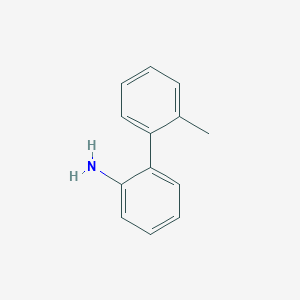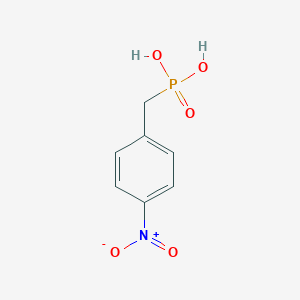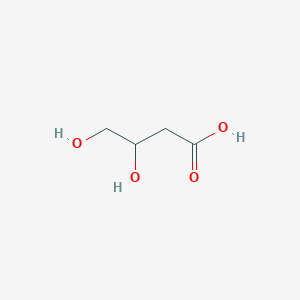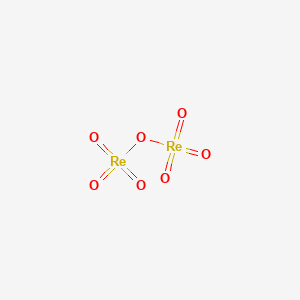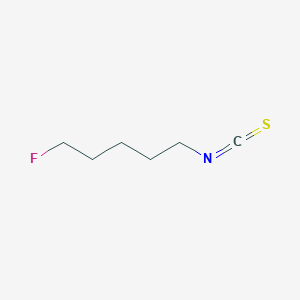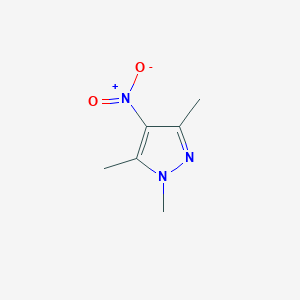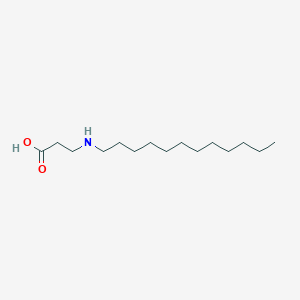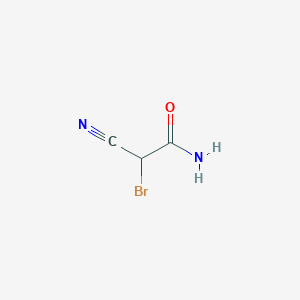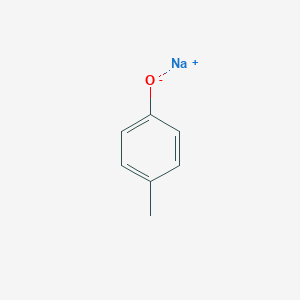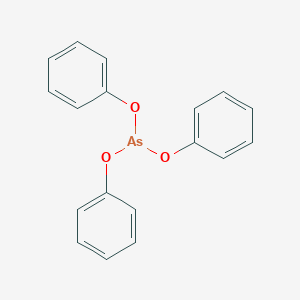
Triphenoxyarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenoxyarsine is an organoarsenic compound that has been used in scientific research for over a century. It is a white crystalline powder that is highly toxic and can cause severe skin, eye, and respiratory irritation. Despite its toxicity, triphenoxyarsine has been widely used in laboratory experiments due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Triphenoxyarsine has been used in a wide range of scientific research applications, including:
1. Chemical warfare agent: Triphenoxyarsine was used as a chemical warfare agent during World War I. It was used by the German army as a tear gas agent due to its irritant properties.
2. Insecticide: Triphenoxyarsine has been used as an insecticide due to its toxicity to insects. It has been used to control pests in crops and stored products.
3. Biological research: Triphenoxyarsine has been used in biological research to study the effects of arsenic on cells and organisms. It has been used to study the mechanism of action of arsenic compounds and their potential use in cancer treatment.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of triphenoxyarsine and its potential use in treating diseases.
Conclusion
Triphenoxyarsine is a highly toxic organoarsenic compound that has been used in scientific research for over a century. It has been used as a chemical warfare agent, insecticide, and in biological research. Triphenoxyarsine is believed to act by disrupting cellular membranes and causing oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the JNK pathway. Triphenoxyarsine has several advantages and limitations for lab experiments, including its high toxicity and limited solubility. Future research on triphenoxyarsine should focus on its potential as a cancer treatment, its environmental impact, and its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triphenoxyarsine has several advantages and limitations for lab experiments, including:
Advantages:
1. High toxicity: Triphenoxyarsine is highly toxic, which makes it useful for studying the effects of arsenic on cells and organisms.
2. Unique properties: Triphenoxyarsine has unique properties that make it useful for studying the mechanism of action of arsenic compounds.
Limitations:
1. Safety concerns: Triphenoxyarsine is highly toxic and can cause severe skin, eye, and respiratory irritation. It must be handled with extreme care in laboratory experiments.
2. Limited solubility: Triphenoxyarsine has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on triphenoxyarsine, including:
1. Cancer treatment: Triphenoxyarsine has been shown to induce apoptosis in cancer cells. Further research is needed to determine its potential as a cancer treatment.
2. Environmental impact: Triphenoxyarsine has been used as an insecticide and can have negative impacts on the environment. Further research is needed to determine its environmental impact and potential alternatives.
3.
Métodos De Síntesis
Triphenoxyarsine is typically synthesized by reacting phenol with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction produces triphenoxyarsine as a white crystalline solid. The purity of the compound can be increased by recrystallization or sublimation.
Propiedades
Número CAS |
1529-86-8 |
|---|---|
Nombre del producto |
Triphenoxyarsine |
Fórmula molecular |
C18H15AsO3 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
triphenyl arsorite |
InChI |
InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
PWLCTAFCDZYKEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Sinónimos |
Triphenoxyarsine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




